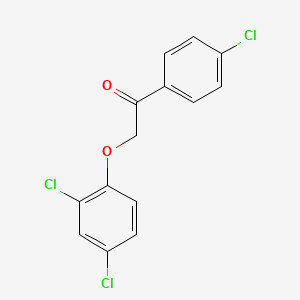

1-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)ethanone

Description

Structure

3D Structure

Properties

CAS No. |

64009-06-9 |

|---|---|

Molecular Formula |

C14H9Cl3O2 |

Molecular Weight |

315.6 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-2-(2,4-dichlorophenoxy)ethanone |

InChI |

InChI=1S/C14H9Cl3O2/c15-10-3-1-9(2-4-10)13(18)8-19-14-6-5-11(16)7-12(14)17/h1-7H,8H2 |

InChI Key |

MSWAMVHTGLMXJS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)COC2=C(C=C(C=C2)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

A high-yield method involves the coupling of (4-chlorophenyl)(trimethylsiloxy)acetonitrile with 2,4-dichlorobenzyl chloride using lithium hexamethyldisilazide (LiHMDS) as a strong non-nucleophilic base. This one-pot procedure exploits the base’s ability to deprotonate the acetonitrile derivative, generating a carbanion that attacks the electrophilic benzyl chloride.

Detailed Procedure

-

Reagent Preparation : A solution of LiHMDS (32 g, 1.2 eq) in tetrahydrofuran (THF, 245 mL) is cooled to 0°C under inert atmosphere.

-

Deprotonation : (4-Chlorophenyl)(trimethylsiloxy)acetonitrile (40 g, 1.0 eq) is added dropwise at -78°C, forming a stabilized enolate intermediate.

-

Electrophilic Quenching : 2,4-Dichloro-1-(chloromethyl)benzene (32.64 g, 1.0 eq) is introduced, allowing the temperature to rise to ambient conditions (20°C) overnight.

-

Workup : The reaction is quenched with 3N HCl (170 mL), and the organic phase is separated, evaporated, and redissolved in dichloromethane (DCM).

-

Purification : Agitation with 2N NaOH (170 mL) removes acidic impurities, followed by crystallization from pentane to yield 38.6 g of the title compound (melting point: 119°C).

Condensation of 2,4-Dichlorophenoxy Acetic Acid with Aromatic Aldehydes

Alternative Pathway

A modified approach adapts propenoic acid synthesis protocols, leveraging 2,4-dichlorophenoxy acetic acid and substituted benzaldehydes. While originally designed for (Z)-2-propenoic acids, this method is adaptable to ketone formation via side-chain elongation.

Stepwise Synthesis

-

Reagent Mixing : Equimolar quantities of 2,4-dichlorophenoxy acetic acid (5 mmol), 4-chlorobenzaldehyde (5 mmol), and triethylamine (5 mmol) are combined in acetic anhydride (4 mL).

-

Heating : The mixture is refluxed at 105–110°C for 36 hours, promoting Knoevenagel condensation.

-

Quenching : Post-reaction, water (3 mL) hydrolyzes excess acetic anhydride, and the crude product is extracted with ether.

-

Acid-Base Purification : Sodium carbonate (5%) extracts isolate the carboxylic acid intermediate, which is subsequently neutralized with HCl and recrystallized from ethanol.

Optimization Considerations:

-

Catalyst : Triethylamine facilitates deprotonation, while acetic anhydride acts as both solvent and dehydrating agent.

-

Reaction Time : Prolonged heating ensures complete conversion but risks side reactions like over-oxidation.

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Side-Reaction Mitigation

Enolate Stability in LiHMDS Route

The use of LiHMDS generates a resonance-stabilized enolate, which preferentially attacks the less hindered carbon of 2,4-dichlorobenzyl chloride. Competing pathways, such as elimination to form alkenes, are suppressed by maintaining low temperatures during the deprotonation step.

Byproduct Formation in Condensation Reactions

In the acetic anhydride-mediated method, dimerization of 2,4-dichlorophenoxy acetic acid may occur, necessitating rigorous pH control during workup. Sodium carbonate extraction selectively partitions the desired product into the aqueous phase, while neutral impurities remain in the organic layer.

Industrial-Scale Production Challenges

Solvent Recovery

THF and DCM used in the LiHMDS method are energy-intensive to recover. Continuous distillation systems with molecular sieves improve solvent reuse rates, reducing operational costs.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, resulting in the formation of 1-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)ethanol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 1-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)ethanone is in the development of pharmaceuticals. The compound serves as an intermediate in synthesizing drugs targeting inflammatory conditions and pain relief. Its structural properties allow for modifications that enhance therapeutic efficacy.

Case Study: Anti-inflammatory Agents

Research has indicated that derivatives of this compound exhibit significant anti-inflammatory activity. For instance, molecular docking studies have shown that certain derivatives effectively interact with the COX-2 enzyme, a key target in pain management therapies. These interactions suggest potential for developing new anti-inflammatory medications.

Antioxidant Research

The compound's structure also facilitates its use in antioxidant research. Antioxidants are crucial for combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Research Findings

Studies have demonstrated that compounds similar to this compound can scavenge free radicals effectively. This property is essential for developing therapeutic agents aimed at reducing oxidative damage in biological systems.

Material Science

In material science, this compound can be incorporated into polymer formulations. Its inclusion enhances properties such as thermal stability and mechanical strength, making it valuable for producing advanced materials.

Applications in Polymers

- Thermal Stability : Improved heat resistance in polymer matrices.

- Mechanical Strength : Increased durability and performance of materials under stress.

Biochemical Assays

The compound is utilized in biochemical assays to evaluate enzyme activity and inhibition. This application is particularly relevant in cancer research and metabolic disease studies.

Example of Use

In assays designed to measure the inhibitory effects on enzymes associated with cancer progression, this compound has been shown to provide significant insights into disease mechanisms.

Environmental Studies

This compound is also applied in environmental studies, particularly those assessing pollutant degradation. Understanding how this compound interacts with environmental pollutants can aid in developing remediation strategies.

Environmental Impact Assessment

Research has been conducted to evaluate the degradation pathways of this compound in various ecosystems, providing critical data for environmental protection efforts.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Pharmaceutical Development | Intermediate for anti-inflammatory drugs | Effective COX-2 inhibitors identified through docking studies |

| Antioxidant Research | Scavenging free radicals to combat oxidative stress | Significant antioxidant activity observed |

| Material Science | Enhances thermal stability and mechanical strength of polymers | Improved material properties reported |

| Biochemical Assays | Evaluates enzyme activity related to cancer and metabolic diseases | Insights into disease mechanisms provided |

| Environmental Studies | Assesses degradation of pollutants | Data on environmental impact and remediation strategies |

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

1-(4-Bromophenyl)-2-(3,5-dichlorophenoxy)ethanone (3i)

- Structure: Replaces the 4-chlorophenyl group with a 4-bromophenyl and the 2,4-dichlorophenoxy with a 3,5-dichlorophenoxy group.

- Synthesis: Prepared from 2,4’-dibromoacetophenone and 2,4-dichlorophenol via nucleophilic substitution (39% yield) .

- Physical Properties : Melting point (99–101°C) is comparable to the target compound, suggesting similar crystalline packing due to halogen substituents.

- Activity: Not explicitly reported, but bromine’s larger atomic radius may alter binding kinetics compared to chlorine.

2-(4-Chlorophenyl)-1-(4-methylphenyl)ethanone

- Structure: Substitutes the 2,4-dichlorophenoxy group with a 4-methylphenyl group.

1-(5-Chloro-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone

- Structure : Features hydroxyl and methoxy groups, increasing solubility but reducing lipophilicity.

- Activity: Hydroxyl groups may enhance hydrogen bonding but reduce membrane penetration, contrasting with the dichlorophenoxy group’s lipophilic nature .

Functional Group Modifications

Sertaconazole (8i)

- Structure: Replaces the dichlorophenoxy group with a 1H-imidazol-1-yl moiety and incorporates a benzo[b]thienylmethyl ether.

- Activity : Exhibits potent antifungal activity (CAS 99592-32-2), highlighting the importance of heterocyclic groups in targeting fungal CYP51 enzymes .

- Key Difference : The imidazole group enables coordination to heme iron in fungal enzymes, a mechanism absent in the target compound.

Econazole Analogs

- Structure: Derived from 1-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)ethanone.

- Activity: Pyrrole substituents enhance antifungal activity by interacting with fungal membranes, whereas dichlorophenoxy groups may act via oxidative stress or enzyme inhibition .

Chlorinated Cathinone Derivatives (e.g., 4-CMC)

- Structure: 1-(4-Chlorophenyl)-2-(methylamino)propan-1-one, a psychoactive cathinone.

- Activity: The methylamino group confers stimulant effects via dopamine reuptake inhibition, contrasting with the dichlorophenoxy ethanone’s likely non-CNS applications .

Q & A

Q. What are the primary synthetic applications of 1-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)ethanone in organic chemistry?

This compound serves as a versatile intermediate in synthesizing heterocyclic compounds, antibiotics, and polymers. Key methodologies include:

- Heterocycle Synthesis : Reacting with α-bromo-4-chloroacetophenone under reflux in dry benzene (7 hours) to form thiazole derivatives, followed by purification via filtration and crystallization .

- Polymer Precursors : Incorporation into dye and pigment synthesis through condensation with aromatic amines or phenols, often under acidic or basic catalysis .

- HDAC Inhibitors : Used to prepare hydroxypyrimidine derivatives via nucleophilic substitution reactions, typically requiring anhydrous conditions and inert atmospheres .

Q. What spectroscopic methods are recommended for characterizing this compound?

Standard characterization techniques include:

- Infrared (IR) Spectroscopy : Key peaks include C=O stretching (~1700 cm⁻¹) and C-Cl stretches (~750 cm⁻¹). Sample preparation involves 2% solutions in CCl₄ or CS₂ to avoid solvent interference .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 189 for [M]⁺) and fragmentation patterns confirm structural integrity. NIST databases provide reference spectra for cross-validation .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles (e.g., C-Cl: ~1.74 Å) with an R factor < 0.06 for high precision .

Q. Table 1: Key Spectral Data

| Technique | Characteristic Features | Reference |

|---|---|---|

| IR | C=O (1700 cm⁻¹), C-Cl (750 cm⁻¹) | |

| MS | m/z 189 ([M]⁺), fragments at m/z 154 (M-Cl) | |

| X-ray | C-Cl bond length: 1.74 Å, dihedral angle: 85.3° |

Q. How is this compound purified after synthesis?

Post-synthesis purification involves:

- Steam Distillation : For crude product isolation, particularly when synthesizing hydroxypyrimidine derivatives .

- Recrystallization : Using ethanol or benzene to remove impurities, with cooling to -20°C for optimal crystal formation .

- Column Chromatography : Employing silica gel (60–120 mesh) with hexane/ethyl acetate gradients (4:1 to 1:1) for thiazole derivatives .

Q. What safety protocols are critical when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of chloro-containing vapors .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Waste Disposal : Neutralize acidic byproducts with 10% NaOH before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can condensation reactions involving this compound be optimized to improve heterocyclic derivative yields?

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 7 hours to 30 minutes) and enhance yields (≥85%) using 100–150 W irradiation .

- pH Control : Maintain pH 4–6 during reactions with 2,4-difluoroaniline to minimize side-product formation .

- Catalytic Systems : Use CuSO₄ (5 mol%) in DMF-DMA (dimethylformamide dimethyl acetal) to accelerate cyclization .

Q. What strategies resolve contradictions between experimental and computational spectral data?

- Cross-Validation : Compare experimental IR/MS with DFT-calculated spectra (B3LYP/6-31G* basis set) to identify discrepancies in vibrational modes or ionization patterns .

- Crystallographic Refinement : Adjust computational models using X-ray-derived torsion angles to improve agreement with observed data .

Q. How does steric hindrance influence the reactivity of this compound in azetidinone synthesis?

Q. What metabolic pathways are relevant for biochemical applications of this compound?

Q. How can synthetic byproducts (e.g., bis-thiazoles) be minimized during derivatization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.